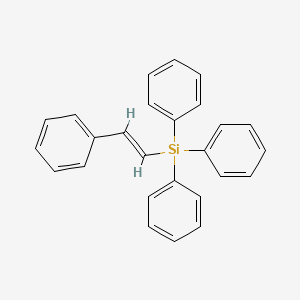
Triphenyl(styryl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(styryl)silane is an organosilicon compound with the molecular formula C24H20Si It is characterized by a silicon atom bonded to three phenyl groups and one styryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenyl(styryl)silane can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium chloride with phenylchlorosilane in the presence of tetrahydrofuran and toluene. The reaction mixture is then treated with water to isolate the desired product . Another method involves the hydrolysis of triphenylchlorosilane with an aqueous alkali solution .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification, such as high vacuum distillation and recrystallization, to achieve the desired product purity .
Chemical Reactions Analysis
Types of Reactions
Triphenyl(styryl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized by carbon nanotube-gold nanohybrids.
Hydrolysis: It undergoes hydrolysis in the presence of ruthenium complexes.
Hydrosilylation: It participates in hydrosilylation reactions to produce enolsilanes.
Substitution: It can be used in the synthesis of bromosilanes.
Common Reagents and Conditions
Common reagents used in these reactions include carbon nanotube-gold nanohybrids for oxidation, ruthenium complexes for hydrolysis, and various catalysts for hydrosilylation and substitution reactions .
Major Products Formed
The major products formed from these reactions include enolsilanes, bromosilanes, and other organosilicon compounds .
Scientific Research Applications
Triphenyl(styryl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of triphenyl(styryl)silane involves its interaction with molecular targets through its silicon atom and phenyl groups. These interactions can lead to various chemical transformations, such as hydrosilylation and oxidation, depending on the reaction conditions and reagents used . The molecular pathways involved in these reactions are influenced by the electronic and steric properties of the compound .
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: Similar in structure but lacks the styryl group, making it less versatile in certain reactions.
Tris(trimethylsilyl)silane: Used as an alternative reducing agent but has different reactivity due to the presence of trimethylsilyl groups.
Uniqueness
Triphenyl(styryl)silane is unique due to the presence of both phenyl and styryl groups, which provide distinct electronic and steric properties. This makes it more versatile in various chemical reactions compared to similar compounds .
Properties
Molecular Formula |
C26H22Si |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
triphenyl-[(E)-2-phenylethenyl]silane |
InChI |
InChI=1S/C26H22Si/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/b22-21+ |
InChI Key |
SXMDBESVDDCSRZ-QURGRASLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


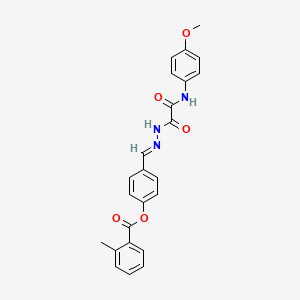
![Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)
![(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942215.png)

![Cyclohexanone, 2-[(trimethylsilyl)oxy]-](/img/structure/B11942217.png)
![4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942232.png)

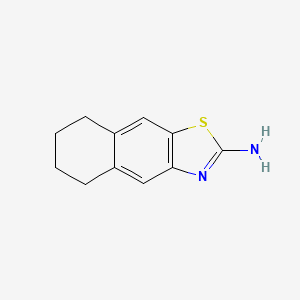
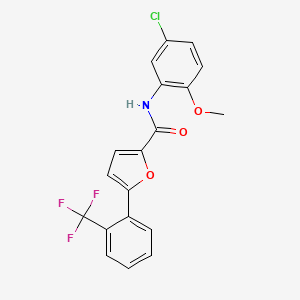

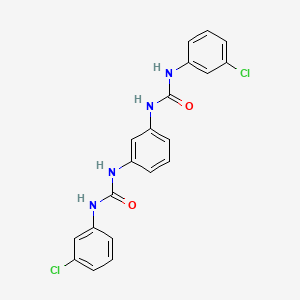
![azanium;2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11942265.png)
![2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11942274.png)

